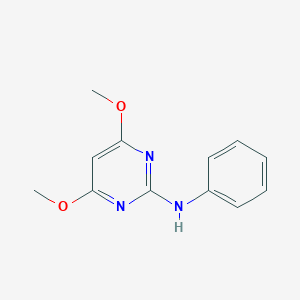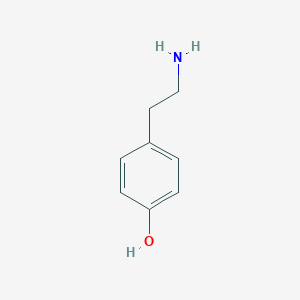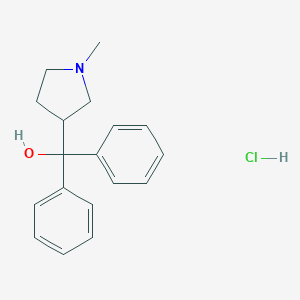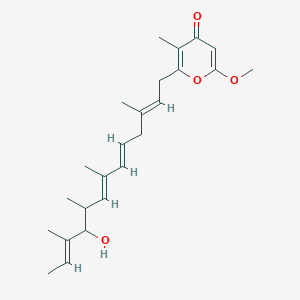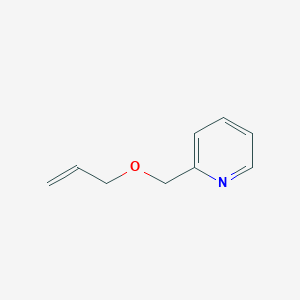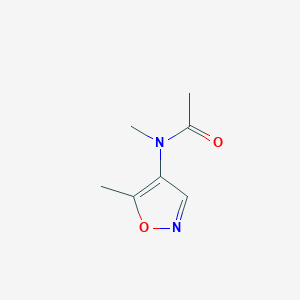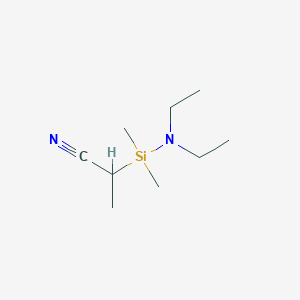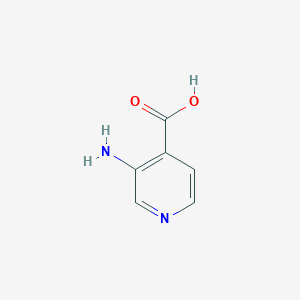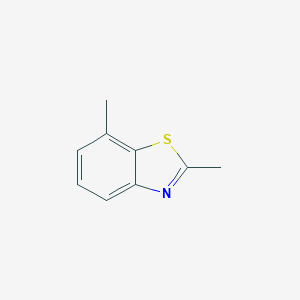
4,7-Dimetilisoindolin-1-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 4,7-Dimethylisoindolin-1-one, such as 3-Isobutyl-4,5-dimethylisoindolin-1-one, involves non-regioselective methods and spectroscopic techniques for structure elucidation (Kupfer & Keller-Schierlein, 1979). Advances in synthesis also include the creation of complex derivatives through condensation reactions, showcasing the compound's versatility (Chaudhary et al., 2022).
Molecular Structure Analysis
The molecular structure of 4,7-Dimethylisoindolin-1-one derivatives is typically confirmed using various spectroscopic methods, including NMR, FT-IR, and mass spectrometry. These methods provide insights into the compound's structural features and are essential for the development of new derivatives with enhanced properties (Chaudhary et al., 2022).
Chemical Reactions and Properties
4,7-Dimethylisoindolin-1-one undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for synthesizing more complex molecules. For example, it can participate in selective C-C coupling reactions, demonstrating its utility in organic synthesis (Bhakuni et al., 2014).
Physical Properties Analysis
The physical properties of 4,7-Dimethylisoindolin-1-one derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. While specific studies on these properties are scarce, general trends can be inferred from related compounds, indicating the importance of molecular structure on physical characteristics.
Chemical Properties Analysis
The chemical properties of 4,7-Dimethylisoindolin-1-one, including acidity, basicity, and reactivity towards other chemical agents, are defined by its molecular structure. Research on similar compounds suggests that modifications to the isoindolinone core can significantly alter these properties, thereby affecting the compound's utility in chemical reactions and applications (Bhakuni et al., 2014).
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
4,7-Dimetilisoindolin-1-ona: los derivados se exploran por su posible uso en síntesis farmacéutica. La estructura única de estos compuestos permite la creación de diversas moléculas farmacológicamente activas. Los investigadores están particularmente interesados en la síntesis de análogos que podrían servir como agentes terapéuticos debido a su bioactividad .
Herbicidas
Las propiedades químicas de This compound la convierten en un candidato para el desarrollo de nuevos herbicidas. Se está estudiando su capacidad para interferir con vías biológicas específicas en las plantas, con el objetivo de crear soluciones herbicidas más efectivas y ecológicas .
Colorantes y Tintes
Debido a su estructura aromática, This compound se está utilizando en la síntesis de colorantes y tintes. Estos compuestos pueden proporcionar una gama de colores y se están probando por su estabilidad, seguridad e impacto ambiental cuando se utilizan en diversas industrias .
Aditivos para Polímeros
Se está investigando la incorporación de This compound en polímeros para mejorar las propiedades de los materiales. Esto incluye mejorar la durabilidad, flexibilidad y resistencia a la degradación, lo cual es crucial para extender la vida útil de los productos a base de polímeros .
Síntesis Orgánica
En síntesis orgánica, This compound sirve como bloque de construcción para la construcción de moléculas orgánicas complejas. Su reactividad permite a los químicos desarrollar metodologías y transformaciones innovadoras, lo que lleva a la construcción eficiente de diversos compuestos .
Materiales Fotocromáticos
This compound: se está estudiando por su aplicación en materiales fotocromáticos. Estos materiales cambian de color cuando se exponen a la luz, y las propiedades del compuesto se están aprovechando para desarrollar nuevos tipos de tintes fotocromáticos que podrían usarse en ventanas inteligentes, gafas de sol y otras tecnologías .
Safety and Hazards
Direcciones Futuras
Directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . In the context of cancer immunotherapy, fully understanding how anti-CTLA4 and anti–PD-1 checkpoint blockade therapies work will be critical for effectively combining them with other immunotherapeutic, chemotherapeutic, and targeted approaches .
Mecanismo De Acción
Target of Action
The primary target of 4,7-Dimethylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
4,7-Dimethylisoindolin-1-one interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Specifically, LYS139 and LYS41 are major contributors to the binding interactions .
Biochemical Pathways
The interaction of 4,7-Dimethylisoindolin-1-one with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle . By inhibiting CDK7, 4,7-Dimethylisoindolin-1-one can potentially disrupt the normal cell cycle, which is a valuable therapeutic strategy in cancer treatment .
Pharmacokinetics
The pharmacokinetics of 4,7-Dimethylisoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . DFT studies showed high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules .
Result of Action
The result of the action of 4,7-Dimethylisoindolin-1-one is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the normal cell cycle, leading to the death of cancer cells . The compound has shown superior qualities to known CDK7 inhibitors .
Propiedades
IUPAC Name |
4,7-dimethyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOZTHQBMVYIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNC(=O)C2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554128 | |
| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110568-66-6 | |
| Record name | 2,3-Dihydro-4,7-dimethyl-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110568-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




